molecular formula C11H14ClNO2 B1420333 2-chloro-N-[(3-methoxyphenyl)methyl]propanamide CAS No. 40023-39-0

2-chloro-N-[(3-methoxyphenyl)methyl]propanamide

Cat. No.: B1420333
CAS No.: 40023-39-0
M. Wt: 227.69 g/mol
InChI Key: BUBSXOOGFLDARH-UHFFFAOYSA-N
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Description

“2-chloro-N-[(3-methoxyphenyl)methyl]propanamide” is a chemical compound with the molecular formula C11H14ClNO2 . It has a molecular weight of 227.69 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanamide backbone with a chlorine atom attached to the second carbon and a 3-methoxyphenylmethyl group attached to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a boiling point of 360.6±22.0 °C at 760 mmHg, and a flash point of 171.9±22.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Bioactive Constituents and Antimicrobial Activity

A study identified methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, which is structurally related to 2-chloro-N-[(3-methoxyphenyl)methyl]propanamide, as a bioactive constituent of Jolyna laminarioides. This compound exhibited inhibitory activity against chymotrypsin and showed activity against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

Melatonin Receptor Binding

Another study investigated a series of substituted phenylalkyl amides, similar to this compound, for their potential as melatonin analogs. It was found that certain structures within this group had high binding affinity for the melatonin receptor in chicken brain, suggesting potential applications in sleep-related research and therapies (Garratt et al., 1996).

Crystal Structure and Anti-Mycobacterium Activity

Research on N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, a compound related to this compound, explored its crystal structure and biological activity. The compound showed activity against Mycobacterium phlei, indicating potential for antimicrobial applications (Bai et al., 2012).

Microbial Asymmetric Reduction and Pharmaceutical Synthesis

A study focused on microbial asymmetric reduction of methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropionate to produce chiral compounds used in pharmaceutical synthesis. This process is relevant for synthesizing complex pharmaceutical compounds (Nishida et al., 1995).

Synthesis of Cardiovascular Drug Precursors

Research on asymmetric reduction of 2-chloro-3-oxo-ester highlighted the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, an advanced chiral synthon for cardiovascular drugs like diltiazem. This demonstrates the importance of such compounds in the synthesis of critical pharmaceuticals (Cheng Chen et al., 2021).

Antimicrobial and Cytotoxic Activities

A study synthesized novel propanamide derivatives and investigated their antimicrobial and cytotoxic activities. Compounds like this compound could potentially lead to new antibacterial and anticancer agents (Dawbaa et al., 2021).

Synthesis and Antimicrobial Properties

Another research synthesized and tested the antimicrobial properties of 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides. These compounds showed significant antibacterial and antifungal activity, indicating a potential for developing new antimicrobial agents (Baranovskyi et al., 2018).

Properties

IUPAC Name

2-chloro-N-[(3-methoxyphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(12)11(14)13-7-9-4-3-5-10(6-9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBSXOOGFLDARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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